N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine
Description
Properties
CAS No. |
61198-00-3 |
|---|---|
Molecular Formula |
C17H13ClN4O4 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-ylidene]amino]acetic acid |
InChI |
InChI=1S/C17H13ClN4O4/c18-13-4-2-1-3-11(13)17-12-7-10(22(25)26)5-6-14(12)21-15(8-20-17)19-9-16(23)24/h1-7H,8-9H2,(H,19,21)(H,23,24) |
InChI Key |
CWKDVPRCCDFZMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NCC(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine typically involves multiple steps:
Formation of the Benzodiazepine Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Chlorophenyl Group: This step involves the chlorination of the phenyl ring using reagents like thionyl chloride or phosphorus pentachloride.
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Glycine Moiety: This final step involves the coupling of glycine to the benzodiazepine core, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Cyclization to Imidazo-Benzodiazepine (Compound III)
Compound II undergoes cyclization using dicyclohexylcarbodiimide (DCC) to form 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a] benzodiazepin-1-one (Compound III) :
Reaction :
Conditions :
-
Solvent : Methylene chloride (CH₂Cl₂)
-
Coupling Agent : Dicyclohexylcarbodiimide (DCC)
-
Temperature : 0–5°C
-
Time : 40 minutes + overnight standing
Mechanistic Insight :
-
DCC activates the carboxylic acid group of glycine, forming an intermediate acylurea.
-
Intramolecular cyclization occurs via nucleophilic attack by the adjacent amino group, forming the imidazole ring.
Characterization Data :
-
IR (cm⁻¹) : 1600–1650 (C=O), 1540–1340 (C-NO₂), 748 (C-Cl) .
-
¹H NMR (δ ppm) : 2.6 (s, CH₃), 2.86–3.5 (m, CH₂), 3.26 (s, OCH₃) .
Formation of Dimethylaminomethylene Derivative (Compound IV)
Compound III reacts with dimethylformamide diethylacetal (DMF-DEA) in the presence of triethylamine (TEA):
Reaction :
Conditions :
-
Solvent : Benzene
-
Catalyst : Triethylamine (TEA)
-
Temperature : Ambient (~25°C)
-
Time : 2 hours
Product Structure :
-
Compound IV : 8-Nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a] benzodiazepin-1-one.
Application :
This step introduces a reactive enamine group, enabling subsequent substitution with N-methylpiperazine in the synthesis of Loprazolam .
Reaction with N-Methylpiperazine
Compound IV is treated with N-methylpiperazine in refluxing toluene to form the final Loprazolam precursor:
Reaction :
Conditions :
Key Feature :
-
The dimethylaminomethylene group in Compound IV is displaced by N-methylpiperazine, forming a stable Schiff base.
Stability and Impurity Profile
Hydrolytic Instability :
-
Imidazo-benzodiazepines (e.g., Compound III) are unstable in hydrolytic solvents, leading to ring-opening byproducts .
-
Major Impurity : Hydrolysis of the imidazole ring regenerates Compound II, detectable via HPLC .
Mitigation Strategies :
-
Use anhydrous solvents during cyclization.
-
Optimize reaction pH to minimize nucleophilic attack by water .
Tables
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | Glycine, Na₂CO₃, EtOH/H₂O, reflux | Compound II | 85 |
| 2 | DCC, CH₂Cl₂, 0–5°C | Compound III | 78 |
| 3 | DMF-DEA, TEA, benzene | Compound IV | 70 |
| 4 | N-Methylpiperazine, toluene, reflux | Compound V | 65 |
Table 2 : Spectroscopic Data for Compound II and III
| Compound | IR (cm⁻¹) | ¹H NMR (δ ppm) |
|---|---|---|
| II | 1700 (C=O), 1540–1340 (NO₂) | 2.6 (CH₃), 3.26 (OCH₃) |
| III | 1650 (C=O), 748 (C-Cl) | 2.86–3.5 (CH₂), 7.2–8.1 (Ar-H) |
Research Findings
-
Cyclization Efficiency : DCC outperforms other carbodiimides (e.g., EDC) in minimizing side reactions .
-
Scale-Up Challenges : Large-scale synthesis requires strict temperature control (<5°C) to prevent dimerization .
-
Regulatory Considerations : The impurity profile (e.g., hydrolyzed byproducts) must be controlled to <0.1% for pharmaceutical compliance .
These findings underscore the compound’s role as a versatile intermediate in benzodiazepine synthesis, with optimized protocols ensuring high purity and yield.
Scientific Research Applications
Chemistry:
Synthesis of Novel Derivatives: The compound serves as a precursor for the synthesis of novel benzodiazepine derivatives with potential therapeutic applications.
Biology:
Receptor Studies: Used in studies to understand the binding and activity of benzodiazepine receptors in the brain.
Medicine:
Pharmacological Research: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry:
Drug Development: Potential use in the development of new medications targeting central nervous system disorders.
Mechanism of Action
The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels, resulting in hyperpolarization of neurons.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
Key Analogues:
Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)
- Structural Differences :
- Methylclonazepam has a methyl group at position 1 and a ketone at position 2, whereas the target compound replaces the ketone with a glycine substituent.
- Shared Features:
- Both compounds retain the 2-chlorophenyl group (position 5) and nitro group (position 7), which are essential for high-affinity binding to benzodiazepine receptors.
6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazine Derivatives (e.g., Compounds 2 and 17 from Molecules 2015)
- Structural Differences :
- These compounds belong to the benzodithiazine class, featuring a sulfur-containing heterocycle instead of the benzodiazepine core.
- Substituents like trifluoroacetylamino or cyano groups (e.g., Compound 17) further differentiate their reactivity and target interactions . Functional Overlap:
Chromene-Pyrimidine Hybrids (e.g., Compound 4 from Journal of Applied Pharmaceutical Science 2020)
- Structural Differences :
- Chromene-pyrimidine hybrids lack the benzodiazepine backbone entirely, instead featuring fused chromene and pyrimidine rings.
Pharmacological and Biochemical Comparisons
Table 1: Key Comparative Data
Key Findings:
- Glycine vs. Methyl/Ketone Groups: The glycine substituent likely reduces blood-brain barrier penetration compared to Methylclonazepam but may enhance solubility for intravenous formulations .
- Nitro Group Role : The nitro group at position 7 is conserved in both the target compound and Methylclonazepam, suggesting its critical role in stabilizing receptor-ligand interactions via electron-withdrawing effects.
Biological Activity
N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound this compound features a benzodiazepine core with a nitro group and a chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 361.225 g/mol. It is classified as achiral and has no defined stereocenters .
This compound exhibits several biological activities:
- Anticonvulsant Activity : The compound has been noted for its anticonvulsant properties, making it a candidate for treating various seizure disorders. It operates through modulation of GABA receptors, enhancing inhibitory neurotransmission in the central nervous system .
- Anticancer Potential : Some studies suggest that benzodiazepine derivatives can exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells has been observed, potentially through the mitochondrial pathway and reactive oxygen species (ROS) production .
- Antimicrobial Effects : Research indicates that certain benzodiazepine derivatives may possess antimicrobial activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have shown promise against gram-positive bacteria .
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of related compounds and their mechanisms:
- Anticonvulsant Studies : In animal models, compounds similar to this compound demonstrated significant reductions in seizure frequency and intensity when administered at specific dosages .
- Cytotoxicity Assays : In vitro studies involving cancer cell lines (e.g., M-HeLa, MCF-7) showed that related benzodiazepine derivatives could induce cell death at concentrations correlating with their IC50 values. For instance, one study reported that a derivative exhibited an IC50 of 20 µM against M-HeLa cells, indicating substantial cytotoxicity .
Data Tables
Q & A
Q. What are the established synthetic routes for N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine, and what are the critical reaction parameters?
- Methodological Answer : The synthesis involves multi-step condensation and functionalization. For example:
-
Step 1 : Condensation of a 2-chlorophenyl precursor with nitro-substituted benzodiazepine intermediates under reflux in glacial acetic acid (reaction time: 1–11 h) .
-
Step 2 : Glycine incorporation via nucleophilic substitution or amide coupling. Use triazole or phosphorodichloridate reagents to activate carboxyl groups for glycine attachment .
-
Key Parameters : Temperature control (reflux at 80–100°C), stoichiometric ratios (1:1 for glycine derivatives), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzodiazepine Core Synthesis | 3',5'-di-O-acetyl derivatives, NH₃/EtOH | 54–68% | ≥95% |
| Glycine Functionalization | 2-chlorophenyl phosphorodichloridate, DMF | 45–50% | ≥90% |
Q. How is the compound characterized spectroscopically, and what are the diagnostic NMR/IR peaks?
- Methodological Answer :
- ¹H NMR :
- 2-Chlorophenyl protons : δ 7.35–7.55 (multiplet, aromatic C-H) .
- Glycine NH₂ : δ 13.00 (broad singlet, exchangeable proton) .
- Benzodiazepine nitro group : δ 8.20–8.50 (coupling with adjacent protons).
- IR :
- Nitro (NO₂) stretch: 1520–1550 cm⁻¹.
- Amide (C=O): 1680–1700 cm⁻¹.
- Mass Spec : Molecular ion peak at m/z 315.71 (M⁺) .
Advanced Research Questions
Q. What methodologies are used to assess the compound’s interaction with GABA-A receptors, and how can binding affinity discrepancies be resolved?
- Methodological Answer :
-
Radioligand Binding Assays : Use [³H]flunitrazepam as a competitive ligand. Incubate with rat cortical membranes (30 min, 25°C), and measure displacement curves (IC₅₀ values) .
-
Contradiction Resolution :
-
Source Variation : Validate receptor sources (e.g., recombinant vs. native receptors).
-
Buffer Conditions : Test pH (7.4 vs. 6.8) and ion concentrations (Cl⁻ modulates benzodiazepine affinity) .
-
Advanced Techniques : Cryo-EM for structural insights into glycine moiety interactions with α/γ subunits .
- Data Table :
| Receptor Subtype | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| GABA-A (α1β2γ2) | 12.3 ± 1.2 | Radioligand | |
| GABA-A (α5β3γ2) | 45.6 ± 3.8 | Radioligand |
Q. How can computational modeling guide the optimization of This compound for reduced off-target effects?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GABA-A vs. peripheral benzodiazepine receptors (PBR). Focus on the glycine moiety’s hydrogen bonding with Ser205 (α1 subunit) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the nitro group and chlorophenyl ring in lipid bilayers.
- QSAR : Corporate Hammett constants (σ) for substituents on the 2-chlorophenyl ring to predict metabolic stability .
Experimental Design & Data Contradiction Analysis
Q. How to design a study evaluating the metabolic stability of this compound in hepatic microsomes, and how are conflicting CYP450 data interpreted?
- Methodological Answer :
-
Incubation Conditions : Use human liver microsomes (0.5 mg/mL), NADPH regeneration system, and LC-MS/MS quantification .
-
CYP Inhibition : Test CYP3A4/2C19 isoform-specific inhibitors (ketoconazole/omeprazole).
-
Contradiction Analysis :
-
pH Dependency : Microsomal activity varies at pH 7.4 vs. 6.5.
-
Species Differences : Compare human vs. rodent microsomes for extrapolation errors .
- Data Table :
| CYP Isoform | % Inhibition (10 µM) | Half-life (min) |
|---|---|---|
| CYP3A4 | 78 ± 5 | 32 ± 3 |
| CYP2C19 | 45 ± 4 | 58 ± 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
